molecular formula C25H29NO4S2 B5479861 (5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5479861
M. Wt: 471.6 g/mol
InChI Key: AIGFJFUIHCUGJU-HZHRSRAPSA-N
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Description

The compound (5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a phenylmethylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

    Introduction of the Phenylmethylidene Group: The phenylmethylidene group can be introduced via a condensation reaction between the thiazolidinone core and a substituted benzaldehyde. This reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine and requires refluxing in a solvent like ethanol or acetic acid.

    Attachment of the Ethoxy and Propoxy Groups: The ethoxy and propoxy groups can be attached through nucleophilic substitution reactions. These reactions involve the use of suitable alkyl halides and a base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the thiazolidinone ring or the phenylmethylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives or phenylmethylidene derivatives.

    Substitution: Functionalized derivatives with different alkyl or aryl groups.

Scientific Research Applications

(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s thiazolidinone core is known for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its use as a lead compound for developing new drugs.

    Pharmacology: Studies are being conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or optical activity.

    Biology: Researchers are exploring the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties. they differ in their substitution patterns and overall chemical structure.

    Benzylidene Thiazolidinones: These compounds have a similar phenylmethylidene group but may differ in the substituents on the phenyl ring or the thiazolidinone core.

    Phenoxyalkyl Thiazolidinones: These compounds contain phenoxyalkyl groups similar to the ethoxy and propoxy groups in the target compound but may have different substitution patterns or additional functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4S2/c1-5-28-22-14-18(15-23-24(27)26-25(31)32-23)8-10-20(22)29-11-6-12-30-21-13-17(4)7-9-19(21)16(2)3/h7-10,13-16H,5-6,11-12H2,1-4H3,(H,26,27,31)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGFJFUIHCUGJU-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCCOC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCCOC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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